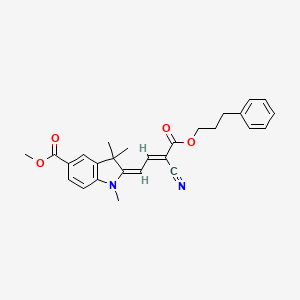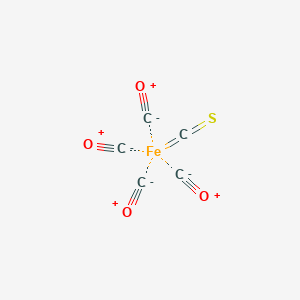
Tetracarbonyl carbonothioyl iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracarbonyl carbonothioyl iron is an organometallic compound with the formula C₅FeO₄S. This compound is part of the transition metal carbonyl family, which includes compounds where carbon monoxide is coordinated to a transition metal. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetracarbonyl carbonothioyl iron can be synthesized through the reaction of iron pentacarbonyl with carbon disulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Fe(CO)}_5 + \text{CS}_2 \rightarrow \text{C}_5\text{FeO}_4\text{S} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent contamination and ensure high yields. The process may involve steps such as purification through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Tetracarbonyl carbonothioyl iron undergoes various types of chemical reactions, including:
Substitution Reactions: These involve the replacement of one or more carbonyl ligands with other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.
Addition Reactions: These involve the addition of small molecules to the iron center.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include triphenylphosphine (PPh₃) and other phosphines. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.
Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, substitution reactions with phosphines can yield tetracarbonyl phosphine iron complexes.
Wissenschaftliche Forschungsanwendungen
Tetracarbonyl carbonothioyl iron has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which tetracarbonyl carbonothioyl iron exerts its effects involves the coordination of carbonyl and thiocarbonyl ligands to the iron center. This coordination influences the electronic properties of the iron, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Iron Pentacarbonyl (Fe(CO)₅): A well-known iron carbonyl compound with five carbonyl ligands.
Nickel Tetracarbonyl (Ni(CO)₄): A similar compound where nickel is coordinated to four carbonyl ligands.
Chromium Hexacarbonyl (Cr(CO)₆): Another transition metal carbonyl with six carbonyl ligands.
Uniqueness: Tetracarbonyl carbonothioyl iron is unique due to the presence of a thiocarbonyl ligand, which imparts distinct electronic and steric properties compared to other carbonyl compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Eigenschaften
CAS-Nummer |
66517-47-3 |
|---|---|
Molekularformel |
C5FeO4S |
Molekulargewicht |
211.96 g/mol |
InChI |
InChI=1S/4CO.CS.Fe/c5*1-2; |
InChI-Schlüssel |
LMLVXYURSHOGBE-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C(=S)=[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


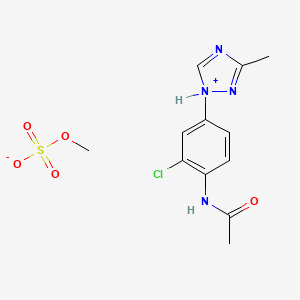
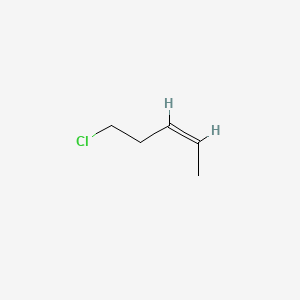
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
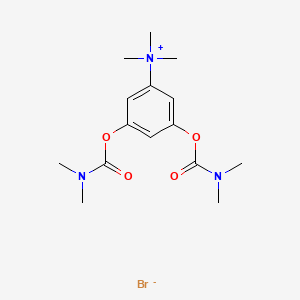
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
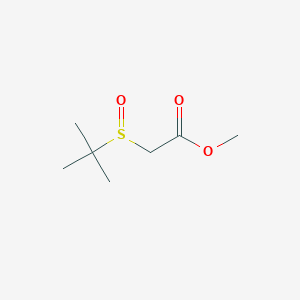
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
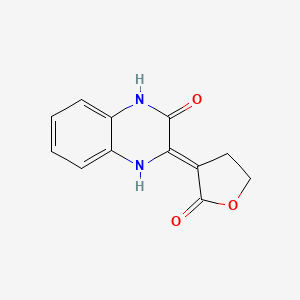
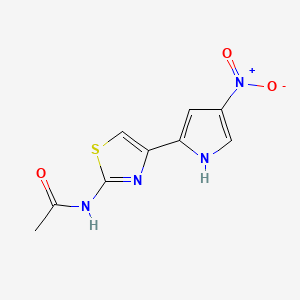

![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
